N-Me-Ser(Tbu)-OH
Overview
Description
“N-Me-Ser(Tbu)-OH” is a derivative of the amino acid serine . It is also known as Fmoc-N-Me-Ser(Tbu)-OH . The empirical formula is C23H27NO5 and the molecular weight is 397.46 g/mol .
Molecular Structure Analysis
The InChI code for “N-Me-Ser(Tbu)-OH” is 1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“N-Me-Ser(Tbu)-OH” is a white to slight yellow to beige powder . The storage temperature is between 2-8°C .
Scientific Research Applications
1. Peptide Synthesis and Racemization Studies
In the field of peptide synthesis, N-Me-Ser(Tbu)-OH plays a crucial role. One study found high levels of racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis under standard continuous-flow conditions. This racemization was significantly reduced using protocols based on collidine as the tertiary base added to the coupling reagent (Fenza et al., 1998).
2. Self-Assembly in Nanotechnology
Research has also explored the self-assembly properties of N-Me-Ser(Tbu)-OH. A study demonstrated the self-assembly of Fmoc-Ser(tbu)-OH and its morphological transitions at the supramolecular level, which are influenced by variations in concentration and temperature. This finding is significant for the design of novel self-assembled architectures in materials science and nanotechnology (Kshtriya et al., 2021).
3. Stereoselective Polymer-Supported Synthesis
N-Me-Ser(Tbu)-OH is also used in the polymer-supported synthesis of various compounds. A 2017 study reported the synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives using immobilized Fmoc-Ser(tBu)-OH. This approach led to the stereoselective formation of these compounds, showcasing the compound's utility in synthetic chemistry (Králová et al., 2017).
4. Surface-Enhanced Raman Spectroscopy (SERS)
N-Me-Ser(Tbu)-OH contributes to advancements in SERS, a technique used for detecting low-concentration molecules. Various studies have utilized SERS for applications ranging from detecting pesticides in food to monitoring biomarkers for radiation-induced injury. The versatility of SERS in detecting diverse molecules underscores the importance of compounds like N-Me-Ser(Tbu)-OH in enhancing the technique's effectiveness (Fu et al., 2019; Oliveira et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426647 | |
Record name | N-Me-Ser(Tbu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-Ser(Tbu)-OH | |
CAS RN |
197632-83-0 | |
Record name | O-(1,1-Dimethylethyl)-N-methyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197632-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Me-Ser(Tbu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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